molecular formula C9H5BrF6 B13094632 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene

Cat. No.: B13094632
M. Wt: 307.03 g/mol
InChI Key: AAEMZWKZFPBFPN-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5BrF6. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene typically involves the bromination of 2-methyl-1,3-bis(trifluoromethyl)benzene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve advanced techniques such as catalytic processes and continuous flow reactors to enhance yield and purity. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 3,5-Bis(trifluoromethyl)benzyl bromide
  • 3-Bromobenzotrifluoride

Uniqueness

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, in addition to the trifluoromethyl groups. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H5BrF6

Molecular Weight

307.03 g/mol

IUPAC Name

5-bromo-2-methyl-1,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H5BrF6/c1-4-6(8(11,12)13)2-5(10)3-7(4)9(14,15)16/h2-3H,1H3

InChI Key

AAEMZWKZFPBFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

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